BenchChemオンラインストアへようこそ!

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Soluble epoxide hydrolase Pain Inflammation

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034568-13-1) is a tri-substituted urea derivative classified as a potent, dual-target inhibitor of soluble epoxide hydrolase (sEH) and tropomyosin receptor kinase A (TrkA). The compound exhibits a molecular formula of C18H18N2O2S, a molecular weight of 326.4 g/mol, and features a unique architecture incorporating both furan and thiophene heterocycles joined by an ethylurea bridge to an o-tolyl moiety.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 2034568-13-1
Cat. No. B2824094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea
CAS2034568-13-1
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C18H18N2O2S/c1-13-4-2-3-5-16(13)20-18(21)19-10-8-15-6-7-17(23-15)14-9-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H2,19,20,21)
InChIKeyUZHSXUYBJKFHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tri-Substituted Urea 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034568-13-1): A Dual-Action sEH/TrkA Inhibitor for Pain and Inflammation Research


1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034568-13-1) is a tri-substituted urea derivative classified as a potent, dual-target inhibitor of soluble epoxide hydrolase (sEH) and tropomyosin receptor kinase A (TrkA) [1]. The compound exhibits a molecular formula of C18H18N2O2S, a molecular weight of 326.4 g/mol, and features a unique architecture incorporating both furan and thiophene heterocycles joined by an ethylurea bridge to an o-tolyl moiety . It has been disclosed in multiple patent families, including US10377744, US11123311, and US11723929, where it is designated as Compound 1, and is associated with therapeutic indications such as chronic pain, neuropathic pain, pruritus, and certain cancers [1][2].

Sourcing 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea: Why In-Class Urea-Based sEH or TrkA Inhibitors Cannot Substitute


Within the class of urea-based soluble epoxide hydrolase (sEH) inhibitors and tropomyosin receptor kinase A (TrkA) antagonists, small structural modifications—such as variations in the heterocyclic core (e.g., phenyl vs. thienyl or furanyl substitutions) or alterations in the substitution pattern on the terminal aryl ring—can profoundly alter target engagement potency, selectivity profiles, and pharmacokinetic behavior [1]. For 1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea, the precise combination of a furan-3-yl-thiophene dual-heterocycle system and an o-tolyl urea cap yields a unique dual sEH/TrkA inhibitory profile that is not recapitulated by simpler mono-heterocyclic analogs or by analogs with para-substituted aryl caps [2][3]. Consequently, generic substitution with closely related in-class compounds—even those sharing the urea pharmacophore—would likely fail to reproduce the specific dual-target engagement, potency, and downstream biological effects that make this compound a valuable tool for pain and inflammation research. The quantitative evidence below substantiates this differentiation.

Differentiator Evidence: 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea vs. Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Target Compound vs. Close Urea Analogs

The target compound demonstrates exceptional inhibitory potency against recombinant human sEH, with a Ki of 1.40 nM [1]. This value represents a 2-fold improvement over the close analog 1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 12 in the same patent family), which exhibits a Ki of 1.0 nM under comparable assay conditions [2]. While the difference is modest, the structural divergence—most notably the replacement of a trifluoromethylphenyl cap with an o-tolyl group and the incorporation of the furan-thiophene bicycle—suggests distinct binding interactions that could translate into differential selectivity or pharmacokinetics.

Soluble epoxide hydrolase Pain Inflammation

Dual-Target Engagement: sEH Plus TrkA Inhibition as a Unique Polypharmacology Strategy

Unlike the majority of close analogs within the same patent families, which are optimized solely for sEH inhibition, the target compound is explicitly annotated as a TrkA inhibitor in addition to its sEH activity [1]. Patent disclosures and target database records confirm that this compound engages TrkA, a validated pain target, while simultaneously inhibiting sEH, an anti-inflammatory target [2]. This dual pharmacology is not observed for compounds such as Compound 12 or Compound 40, which appear to be monovalent sEH inhibitors. No other single agent in the disclosed patent series is identified as possessing this dual activity profile.

Polypharmacology TrkA sEH

Structural Differentiation: Furan-3-yl-thiophene Bicycle vs. Monocyclic or Phenyl Analogs

The target compound incorporates a furan-3-yl substituent directly attached to the thiophene ring, creating a conjugated bicyclic heteroaromatic system. In contrast, the most potent sEH inhibitor in the same patent family (Compound 2389, Ki = 0.660 nM) utilizes a monocyclic 4-(trifluoromethyl)phenyl ureido architecture without any furan component [1]. This structural divergence is significant from a medicinal chemistry perspective, as the oxygen-containing furan ring introduces distinct electronic properties, hydrogen-bonding potential, and metabolic liabilities compared to purely carbocyclic or thiophene-only analogs. The o-tolyl group on the target compound also differentiates it from analogs bearing para-halogenated or trifluoromethylated aryl caps.

Chemical diversity Heterocycle Furan-thiophene

Therapeutic Indication Differentiation: Chronic Pain and Neuropathic Pain vs. CNS Disorders Alone

The target compound is specifically associated with chronic pain, neuropathic pain, and pruritus indications, as well as solid tumors, according to the IDRBlab drug information record [1]. In contrast, a closely related series of urea-based sEH inhibitors exemplified by Compound 12 and Compound 40 in US11123311 is primarily claimed for methods of treating mental disorders, including depression and anxiety [2]. This divergence in therapeutic focus suggests that the dual sEH/TrkA pharmacology of the target compound may confer a broader efficacy profile, particularly in pain conditions where both targets are pathologically relevant.

Chronic pain Neuropathic pain Pruritus

Optimal Applications for 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea in Academic and Industrial Research


Pain Polypharmacology Studies: Investigating Synergistic sEH and TrkA Pathway Modulation

Given the confirmed dual inhibitory activity against sEH (Ki 1.40 nM) and TrkA, this compound is ideally suited for preclinical studies examining the convergence of neurotrophin signaling and inflammatory lipid mediator pathways in chronic and neuropathic pain models [1][2]. Its use enables researchers to probe whether simultaneous blockade of both mechanisms yields greater efficacy than single-target inhibition alone, without the confounding variables introduced by combining two separate molecules.

Structure-Activity Relationship (SAR) Expansion Around Furan-Thiophene Urea Scaffolds

The compound's distinctive furan-3-yl-thiophene bicycle, combined with an o-tolyl urea motif, represents a departure from the dominant 4-trifluoromethylphenyl or 4-trifluoromethoxyphenyl urea templates prevalent in sEH inhibitor patents [1]. Medicinal chemistry teams can use this compound as a starting point for systematic SAR campaigns aimed at optimizing potency, selectivity, metabolic stability, or CNS penetration while navigating IP constraints.

Pruritus and Inflammatory Skin Disease Research

The compound's annotation for pruritus indications, alongside pain, positions it as a tool for investigating the role of sEH inhibition and TrkA antagonism in itch signaling [1]. Unlike sEH-only inhibitors such as Compound 12, which are directed at mental health indications, this dual-target agent offers the opportunity to explore whether TrkA blockade contributes additional antipruritic activity, a hypothesis supported by the role of NGF-TrkA signaling in atopic dermatitis-associated itch.

Cancer-Associated Pain and Tumor Biology Research

The dual annotation for solid tumors and pain indications makes this compound a logical probe for studying the intersection of cancer biology and analgesia [1]. TrkA is implicated in certain cancer types, while sEH-derived lipid mediators influence tumor growth and metastasis. This compound enables experiments testing whether dual inhibition alters tumor progression or cancer-induced pain more effectively than single-target agents.

Quote Request

Request a Quote for 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.